Differentiation 1: Enantiomeric Purity Requirement for Chiral Synthesis and Biological Studies
The procurement of (S)-3-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid is predicated on its specific (S)-enantiomeric configuration. Using the (R)-enantiomer (CAS 774178-39-1) or the racemate (CAS 180263-44-9) will yield different biological and chemical results due to the fundamental principles of chiral recognition. While a direct head-to-head biological activity comparison for this specific compound is not widely published, the necessity for enantiopure β-amino acids in generating defined secondary structures in foldamers and ensuring specific interactions with chiral biological targets (like enzymes and receptors) is well-established . The compound is offered with a specified enantiomeric purity (e.g., 98% purity, with chiral integrity confirmed by chiral HPLC or specific rotation) . This is a critical procurement specification absent in a racemic mixture.
| Evidence Dimension | Enantiomeric Purity |
|---|---|
| Target Compound Data | 98% pure, single (S)-enantiomer |
| Comparator Or Baseline | (R)-enantiomer (CAS 774178-39-1) or Racemate (CAS 180263-44-9) |
| Quantified Difference | Specified enantiomeric excess (ee) vs. 0% ee (racemate) or opposite chirality |
| Conditions | Standard analytical specifications (HPLC, NMR) as per Certificate of Analysis |
Why This Matters
This is a mandatory procurement specification for any research requiring defined stereochemistry, as the use of the wrong enantiomer or a racemate will confound results in asymmetric synthesis and biological assays.
